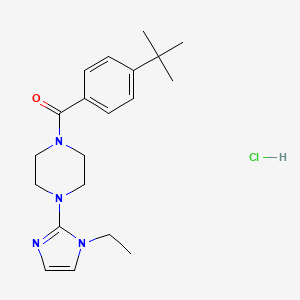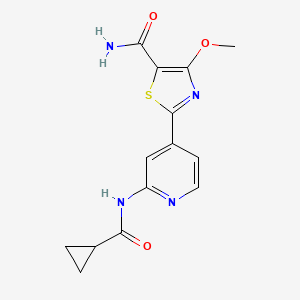
GSK-3beta inhibitor 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycogen synthase kinase-3 beta inhibitor 2 is a compound that inhibits the activity of glycogen synthase kinase-3 beta, a serine/threonine protein kinase. Glycogen synthase kinase-3 beta is involved in various cellular processes, including glycogen metabolism, cell signaling, and regulation of transcription factors. Inhibition of glycogen synthase kinase-3 beta has been explored for therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and diabetes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycogen synthase kinase-3 beta inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of amide coupling reactions, where an amine and a carboxylic acid derivative are reacted in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole . The reaction conditions often include solvents like dimethylformamide or dichloromethane and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of glycogen synthase kinase-3 beta inhibitor 2 may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated synthesis and high-throughput screening can further enhance the efficiency of production .
化学反应分析
Types of Reactions
Glycogen synthase kinase-3 beta inhibitor 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups replacing halogens.
科学研究应用
Glycogen synthase kinase-3 beta inhibitor 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase-3 beta and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of glycogen synthase kinase-3 beta in cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explored for therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and diabetes.
作用机制
Glycogen synthase kinase-3 beta inhibitor 2 exerts its effects by binding to the active site of glycogen synthase kinase-3 beta, thereby preventing the phosphorylation of its substrates. This inhibition leads to the modulation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. The compound also affects the insulin signaling pathway, which plays a role in glucose metabolism .
相似化合物的比较
Similar Compounds
Lithium chloride: A non-selective inhibitor of glycogen synthase kinase-3 beta.
Tideglusib: A selective glycogen synthase kinase-3 beta inhibitor with potential therapeutic applications in neurodegenerative diseases.
CHIR99021: A potent and selective inhibitor of glycogen synthase kinase-3 beta used in stem cell research.
Uniqueness
Glycogen synthase kinase-3 beta inhibitor 2 is unique in its specific binding affinity and selectivity for glycogen synthase kinase-3 beta. Unlike non-selective inhibitors like lithium chloride, glycogen synthase kinase-3 beta inhibitor 2 provides targeted inhibition, reducing off-target effects. Compared to other selective inhibitors like tideglusib and CHIR99021, glycogen synthase kinase-3 beta inhibitor 2 may offer distinct pharmacokinetic properties and therapeutic potential .
属性
IUPAC Name |
2-[2-(cyclopropanecarbonylamino)pyridin-4-yl]-4-methoxy-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-21-13-10(11(15)19)22-14(18-13)8-4-5-16-9(6-8)17-12(20)7-2-3-7/h4-7H,2-3H2,1H3,(H2,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYADPSMQNARVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=N1)C2=CC(=NC=C2)NC(=O)C3CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
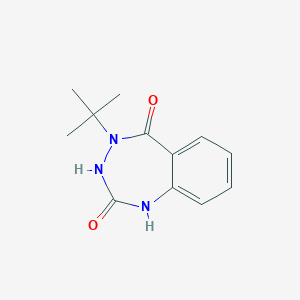
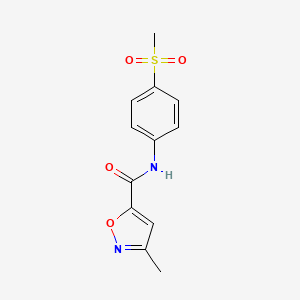
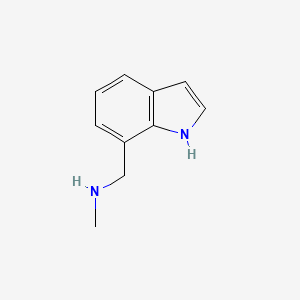
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide](/img/structure/B2437557.png)
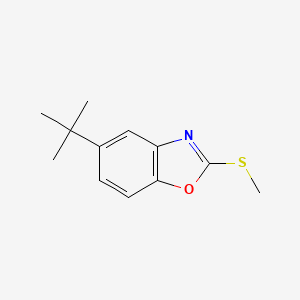
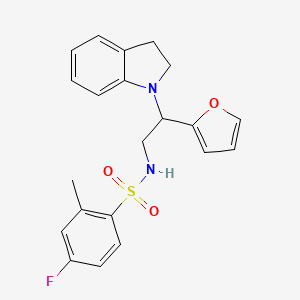
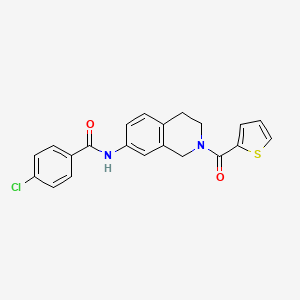
![2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2437564.png)
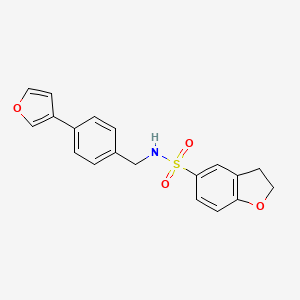
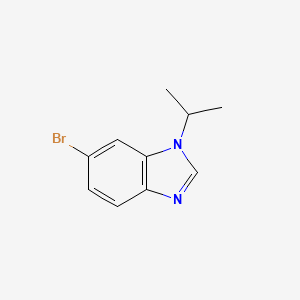
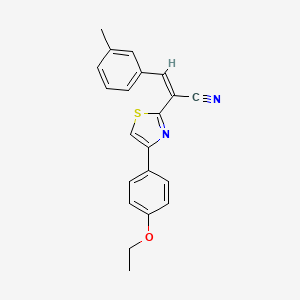
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)
![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)
